molecular formula C17H24O2 B13769845 Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol CAS No. 68052-67-5

Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol

Cat. No.: B13769845
CAS No.: 68052-67-5
M. Wt: 260.4 g/mol
InChI Key: PMUDDXROQIJQKM-UHFFFAOYSA-N
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Description

Phenol, formaldehyde, dipentene polymer is a synthetic polymer formed by the reaction of phenol, formaldehyde, and dipentene. This compound is part of the phenolic resin family, known for its high mechanical strength, thermal stability, and resistance to chemicals. Phenolic resins were among the first synthetic polymers to be commercialized and have been widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, formaldehyde, dipentene polymer is synthesized through a step-growth polymerization reaction. The process involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst.

    Thermosetting Network Polymer: Phenol and formaldehyde are reacted directly to form a highly cross-linked polymer.

    Novolac: Phenol is reacted with a limited amount of formaldehyde to produce a prepolymer, which can be further cured with additional formaldehyde and heat.

Industrial Production Methods

In industrial settings, the production of phenol, formaldehyde, dipentene polymer involves several steps:

    Preparation and Loading of Raw Materials: Phenol, formaldehyde, and dipentene are prepared and loaded into reactors.

    Condensation Reaction: The raw materials undergo a condensation reaction to form phenol alcohols.

    Polycondensation: The phenol alcohols undergo polycondensation to form the polymer.

    Cooling and Packaging: The polymer is cooled, drained, and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Phenol, formaldehyde, dipentene polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenolic derivatives, quinones, and substituted phenolic compounds .

Scientific Research Applications

Phenol, formaldehyde, dipentene polymer has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other polymers and as a reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its excellent embedding properties.

    Medicine: Utilized in the development of medical devices and drug delivery systems.

    Industry: Widely used in the production of adhesives, coatings, and molding compounds.

Mechanism of Action

The mechanism of action of phenol, formaldehyde, dipentene polymer involves the formation of a highly cross-linked network through polycondensation reactions. The molecular targets include hydroxyl groups on phenol and formaldehyde, which react to form methylene and ether bridges. These bridges create a three-dimensional network that imparts high mechanical strength and thermal stability to the polymer .

Comparison with Similar Compounds

Phenol, formaldehyde, dipentene polymer can be compared with other similar compounds such as:

Conclusion

Phenol, formaldehyde, dipentene polymer is a versatile compound with significant industrial and scientific applications. Its unique properties, such as high mechanical strength and thermal stability, make it a valuable material in various fields.

Properties

CAS No.

68052-67-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol

InChI

InChI=1S/C10H16.C6H6O.CH2O/c1-8(2)10-6-4-9(3)5-7-10;7-6-4-2-1-3-5-6;1-2/h4,10H,1,5-7H2,2-3H3;1-5,7H;1H2

InChI Key

PMUDDXROQIJQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=C)C.C=O.C1=CC=C(C=C1)O

Related CAS

68052-67-5

Origin of Product

United States

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